Spectroscopic Data and Synthetic Protocols for 2-Fluoro-3-(tributylstannyl)pyridine: A Technical Overview
Spectroscopic Data and Synthetic Protocols for 2-Fluoro-3-(tributylstannyl)pyridine: A Technical Overview
For Immediate Release
Chemical Identity and Properties
2-Fluoro-3-(tributylstannyl)pyridine is a substituted pyridine derivative containing both a fluorine atom and a tributyltin group. These functionalities make it a versatile building block in cross-coupling reactions, particularly for the introduction of a 2-fluoropyridin-3-yl moiety into complex organic molecules.
Compound: 2-Fluoro-3-(tributylstannyl)pyridine Molecular Formula: C₁₇H₃₀FNSn CAS Number: 155533-81-6[1]
Nuclear Magnetic Resonance (NMR) Data
A thorough search of scientific databases and chemical literature did not yield specific, experimentally determined ¹H and ¹³C NMR data for 2-Fluoro-3-(tributylstannyl)pyridine. For researchers actively working with this compound, the following tables are provided as a template for recording and presenting such data once acquired.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | |||
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| Data not available |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Experimental Protocols
The following protocols describe a likely synthetic route to 2-Fluoro-3-(tributylstannyl)pyridine based on established organometallic chemistry, and a general procedure for acquiring NMR data.
Synthesis of 2-Fluoro-3-(tributylstannyl)pyridine
This procedure is adapted from a known synthesis of a related, non-fluorinated compound and represents a plausible method for the target molecule.
Materials:
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2-Fluoro-3-bromopyridine
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n-Butyllithium (n-BuLi) in hexanes
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Tributyltin chloride
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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A solution of 2-fluoro-3-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour to facilitate lithium-halogen exchange.
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Tributyltin chloride is then added dropwise to the reaction mixture at -78 °C.
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The reaction is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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Purification of the crude product is typically achieved by column chromatography on silica gel.
NMR Data Acquisition
Instrumentation:
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A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
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Approximately 5-10 mg of the purified 2-Fluoro-3-(tributylstannyl)pyridine is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
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A standard one-pulse ¹H NMR experiment is performed.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
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A standard proton-decoupled ¹³C NMR experiment is performed.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H experiment to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of 2-Fluoro-3-(tributylstannyl)pyridine.
Caption: Synthetic workflow for 2-Fluoro-3-(tributylstannyl)pyridine.
Caption: Characterization workflow for the synthesized product.




